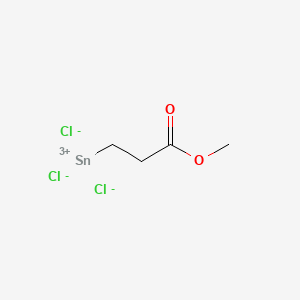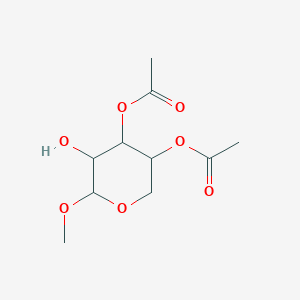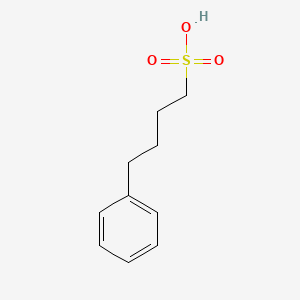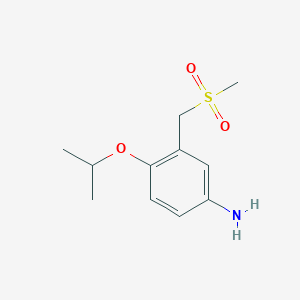
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine is a chemical compound with the following structural formula:
CH3SO2CH2C6H4N(iPr)O
It contains an isopropoxy group (iPrO) attached to the phenyl ring, along with a methanesulfonylmethyl (CH3SO2CH2) substituent
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-isopropoxy-3-methanesulfonylmethyl-phenylamine. One common approach involves Suzuki–Miyaura cross-coupling, which joins arylboronic acids with aryl halides using a palladium catalyst . For this compound, the reaction would proceed as follows:
Borylation: Start with 4-methoxyphenylboronic acid (also known as 4-methoxyphenylboronate) and react it with an appropriate electrophilic reagent (e.g., trimethylsilyl chloride) to form the boronate ester.
Cross-Coupling: Combine the boronate ester with 3-bromomethanesulfonylmethylbenzene (prepared separately) in the presence of a palladium catalyst. The reaction yields this compound.
Industrial Production: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
4-Isopropoxy-3-methanesulfonylmethyl-phenylamine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the sulfonyl group (SO2) or other functional groups is possible.
Substitution: The isopropoxy group can be substituted with other nucleophiles.
Common reagents include palladium catalysts, bases (for deprotonation), and electrophiles (for substitution).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may exhibit biological activity or serve as a pharmacophore.
Materials Science: For functional materials or polymers.
Mechanism of Action
The exact mechanism of action for 4-isopropoxy-3-methanesulfonylmethyl-phenylamine depends on its specific application. It could interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
Properties
Molecular Formula |
C11H17NO3S |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)15-11-5-4-10(12)6-9(11)7-16(3,13)14/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
SFJDWSJSCSUTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroacetyl)amino]pentanedioic acid](/img/structure/B12066714.png)
![tert-butyl N-[(2R)-1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B12066720.png)

![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
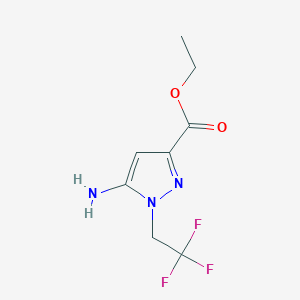
![1-[4-(2,2-Difluoroethoxy)phenyl]ethan-1-amine](/img/structure/B12066751.png)
